molecular formula C7H5Cl2NO2 B1392938 2,5-Dichloro-3-methoxyisonicotinaldehyde CAS No. 1305324-89-3

2,5-Dichloro-3-methoxyisonicotinaldehyde

Cat. No.: B1392938
CAS No.: 1305324-89-3
M. Wt: 206.02 g/mol
InChI Key: NWRASMAEBDJTOV-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methoxyisonicotinaldehyde is a halogenated heterocyclic compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and an aldehyde group attached to an isonicotinic acid framework. It is a solid at room temperature and is used in various scientific research applications.

Scientific Research Applications

2,5-Dichloro-3-methoxyisonicotinaldehyde is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: The compound is employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It has a hazard statement of H301 and precautionary statements of P301 + P310 . It is considered non-combustible and is a toxic compound that can cause chronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methoxyisonicotinaldehyde typically involves the halogenation and methoxylation of isonicotinaldehyde precursors. One common synthetic route is the chlorination of 3-methoxyisonicotinaldehyde using chlorine gas in the presence of a suitable catalyst, followed by further chlorination to introduce the second chlorine atom.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled reactions involving halogenating agents and methoxylation reagents under specific conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methoxyisonicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the aldehyde group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, with reagents such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: 2,5-Dichloro-3-methoxyisonicotinic acid

  • Reduction: 2,5-Dichloro-3-methoxyisonicotinol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

2,5-Dichloro-3-methoxyisonicotinaldehyde is structurally similar to other halogenated heterocyclic compounds, such as 2,5-Dichloro-3-methoxypyridine and 2,5-Dichloro-3-methoxyisonicotinic acid. its unique combination of functional groups and halogen atoms distinguishes it from these compounds. The presence of the aldehyde group, in particular, makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2,5-Dichloro-3-methoxypyridine

  • 2,5-Dichloro-3-methoxyisonicotinic acid

  • 2,6-Dichloro-3-ethoxy-5-methoxyaniline

  • 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

  • 2,5-Dichloro-4-iodo-3-methoxypyridine

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Properties

IUPAC Name

2,5-dichloro-3-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-6-4(3-11)5(8)2-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRASMAEBDJTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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